2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one
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Overview
Description
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one is a chemical compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. This compound has garnered interest due to its potential use in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one typically involves the reaction of quinazolinone derivatives with (1R)-1-phenylethylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
- 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide
- Indole derivatives
Uniqueness
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one is unique due to its specific structural features and the presence of both quinazolinone and phenylethylamine moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1406392-75-3 |
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Molecular Formula |
C17H17N3O |
Molecular Weight |
279.343 |
IUPAC Name |
2-[[[(1R)-1-phenylethyl]amino]methyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H17N3O/c1-12(13-7-3-2-4-8-13)18-11-16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21)/t12-/m1/s1 |
InChI Key |
RPQDFWLDFGGRKB-GFCCVEGCSA-N |
SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=CC=CC=C3C(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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